2-(N-methyl4-bromobenzenesulfonamido)acetic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINVNOSCFNBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
2-(N-methyl4-bromobenzenesulfonamido)acetic acid typically appears as a crystalline solid with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrNO₄S |
| Molecular Weight | 308.15 g/mol |
| CAS Number | 361374-14-3 |
| Appearance | White to off-white crystalline solid |
| Structural Components | 4-bromophenyl group, sulfonamide linkage, N-methyl group, acetic acid moiety |
The compound's structure contains both acidic (carboxylic acid) and moderately basic (sulfonamide) functional groups, contributing to its amphoteric character and solubility profile in various solvents.
Preparation Methods Analysis
Method 1: N-Methylation of 2-(4-bromobenzenesulfonamido)acetic acid
The most straightforward approach to synthesize 2-(N-methyl4-bromobenzenesulfonamido)acetic acid involves N-methylation of the parent compound 2-(4-bromobenzenesulfonamido)acetic acid. The preparation of the starting material is well-documented in the literature.
Preparation of 2-(4-bromobenzenesulfonamido)acetic acid
As reported in the crystallographic study by Arshad et al. (2009), 2-(4-bromobenzenesulfonamido)acetic acid can be prepared by basic hydrolysis of its methyl ester precursor:
Methyl (4-bromobenzenesulfonamido)acetate + NaOH → 2-(4-bromobenzenesulfonamido)acetic acid + MeOH
The methyl ester itself is described as "a synthesized intermediate for the formation of benzothiazines, linked through hydrogen bonds into a two-dimensional polymeric sheet structure".
N-Methylation Procedure
For the subsequent N-methylation step, several alkylating agents can be employed:
| Methylating Agent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Methyl iodide | K₂CO₃/DMF, 25-40°C, 6-12h | High reactivity, good yields | Toxicity, pressure build-up in sealed vessels |
| Dimethyl sulfate | K₂CO₃/acetone, reflux, 4-6h | Less volatile than MeI, cost-effective | Higher toxicity, disposal concerns |
| Formaldehyde/NaBH₃CN | MeOH/AcOH, pH 4-6, 25°C, 12h | Milder conditions, selective | Longer reaction times, reducing agent required |
Method 2: Direct Reaction of 4-bromobenzenesulfonyl chloride with N-methylglycine
A more atom-economical approach involves the direct reaction of 4-bromobenzenesulfonyl chloride with N-methylglycine (sarcosine). This one-step synthesis has precedent in similar sulfonamide formations.
From patent literature, we find evidence of comparable reactions where "4-bromobenzenesulfonyl chloride (840 mg, 3.38 mmol) in toluene (2 mL)" was employed in sulfonamide formation reactions. Similarly, other documents reference the use of "a-Amino substituted amino acids including sarcosine (N-methylglycine)" in sulfonamide synthesis.
A proposed reaction scheme would be:
4-Bromobenzenesulfonyl chloride + N-methylglycine → 2-(N-methyl4-bromobenzenesulfonamido)acetic acid + HCl
Reaction Parameters
| Parameter | Optimal Range | Significance |
|---|---|---|
| pH | 8.5-10.0 | Ensures amino acid deprotonation while minimizing hydrolysis of sulfonyl chloride |
| Temperature | 0-5°C initially, then 20-25°C | Controls reaction rate and minimizes side reactions |
| Solvent System | Biphasic (toluene/water or DCM/water) | Facilitates intimate mixing while separating reagents |
| Reaction Time | 4-6 hours | Ensures complete conversion while minimizing degradation |
| Base | Na₂CO₃ or NaHCO₃ | Neutralizes HCl byproduct and maintains pH |
Method 3: Via Methyl Ester Intermediate with Subsequent Modifications
This multi-step approach offers greater control over each reaction stage but at the expense of overall yield and additional processing steps.
Step 1: Synthesis of Methyl 2-(4-bromobenzenesulfonamido)acetate
Literature evidence confirms this intermediate can be prepared by reacting 4-bromobenzenesulfonyl chloride with glycine methyl ester. This compound has been characterized by analytical crystallography using X-ray diffraction techniques, revealing significant intermolecular hydrogen bonding interactions.
Step 2: N-Methylation of the Sulfonamide
The N-methylation can be performed on the methyl ester intermediate using similar conditions to those described in Method 1.
Step 3: Hydrolysis of the Methyl Ester
The final step involves hydrolysis of the methyl ester to afford the target carboxylic acid:
Methyl 2-(N-methyl4-bromobenzenesulfonamido)acetate + NaOH → 2-(N-methyl4-bromobenzenesulfonamido)acetic acid + MeOH
The conditions for this hydrolysis can be adapted from those described for the hydrolysis of methyl (4-bromobenzenesulfonamido)acetate.
Comparative Analysis of Synthetic Routes
| Method | Number of Steps | Expected Yield Range | Starting Materials | Environmental Considerations | Scalability |
|---|---|---|---|---|---|
| N-Methylation of Parent Acid | 2 | Moderate | 2-(4-bromobenzenesulfonamido)acetic acid | Methylating agents pose environmental concerns | Suitable for laboratory scale |
| Direct Sulfonylation of Sarcosine | 1 | Moderate to High | 4-bromobenzenesulfonyl chloride, sarcosine | Lower solvent waste, higher atom economy | Excellent for industrial scale |
| Via Methyl Ester | 3 | Lower (multiplication of individual yields) | 4-bromobenzenesulfonyl chloride, glycine methyl ester | Higher solvent usage, multiple purifications | Challenging for large-scale production |
Optimization Considerations
Purification Strategies
The crystalline nature of 2-(N-methyl4-bromobenzenesulfonamido)acetic acid suggests that recrystallization would be an effective purification strategy. The related compound 2-(4-bromobenzenesulfonamido)acetic acid can be recrystallized from methanol, suggesting similar solvents might be appropriate for the N-methylated derivative.
For analytical scale preparations, column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexanes with acetic acid modifier) would be suitable.
Related Synthetic Applications
The synthetic methodologies for preparing 2-(N-methyl4-bromobenzenesulfonamido)acetic acid have broader applications in medicinal chemistry and materials science:
Benzothiazine Synthesis : The methyl ester precursor has been identified as "a synthesized intermediate for the formation of benzothiazines", suggesting potential applications in heterocyclic chemistry.
Building Block Functionality : The compound is listed in chemical catalogs as a "versatile small molecule building block", indicating its utility in constructing more complex structures.
Bromine as a Synthetic Handle : The bromine atom at the para position of the benzene ring provides opportunities for further functionalization through cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.).
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl4-bromobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(N-methyl4-bromobenzenesulfonamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-methyl4-bromobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid ()
- Structural Differences : Replaces bromine with chlorine at the para position. The smaller Cl atom results in shorter C–X bond lengths (~1.74 Å vs. 1.898 Å for Br) and reduced steric hindrance.
- Biological Relevance : Chlorinated analogs are often explored for antimicrobial activity due to improved solubility compared to brominated derivatives.
2-(2-Iodobenzenesulfonamido)acetic acid ()
- Substitution Pattern : Iodo substituent at the ortho position introduces significant steric bulk, altering molecular conformation.
- Bond Lengths : C–I bond (~2.09 Å) is longer than C–Br, affecting crystal packing and intermolecular interactions.
- Applications : Iodinated compounds are valuable in radiopharmaceuticals but may exhibit lower thermal stability.
Table 1: Halogen Comparison
*EWG = Electron-Withdrawing Group
Substituent Variations on the Sulfonamide Nitrogen
2-(Benzenesulfonamido)acetic acid ()
- Structural Simplicity : Lacks both bromine and N-methyl groups.
- Hydrogen Bonding: The absence of N-methyl increases hydrogen-bond donor capacity (N–H vs. N–CH3), enhancing crystal lattice stability .
- Reactivity : The free N–H group facilitates coordination with metal ions in complex formation.
2-(N-Methyl-4-bromo-) (Title Compound)
- Steric Effects : The N-methyl group reduces rotational freedom, favoring planar conformations.
Table 2: Nitrogen Substituent Impact
| Compound | N-Substituent | H-Bond Capacity | Lipophilicity (LogP)* |
|---|---|---|---|
| 2-(Benzenesulfonamido-) | H | High | ~1.2 |
| Title Compound | CH3 | Low | ~2.1 |
*Estimated values based on analogous structures.
Aromatic Ring Modifications
2-(3-Bromo-4-methoxyphenyl)acetic acid ()
- Functional Groups : Combines bromine with a methoxy group, creating mixed electronic effects (Br: EWG; OCH3: EDG*).
- Crystal Packing : Methoxy coplanarity with the ring (torsion angle: 1.2°) and perpendicular acetic acid group (dihedral: 78.15°) yield unique hydrogen-bonded dimers (R₂²(8) motif) .
- Applications : Used in natural product synthesis (e.g., Combretastatin A-4) due to regioselective reactivity .
Table 3: Aromatic Substituent Effects
| Compound | Substituents | Key Interactions | Applications |
|---|---|---|---|
| Title Compound | 4-Br, N-CH3 | N–H⋯O, C–H⋯O | Coordination chemistry |
| 2-(3-Bromo-4-methoxy-) | 3-Br, 4-OCH3 | O–H⋯O (dimerization) | Natural product synthesis |
| 2-(4-Bromo-2-methoxy-) | 4-Br, 2-OCH3 | Not reported | Pharmaceutical intermediates |
*EDG = Electron-Donating Group
Biological Activity
2-(N-methyl-4-bromobenzenesulfonamido)acetic acid, with the CAS number 361374-14-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the bromobenzene moiety and the acetic acid component contributes to its chemical reactivity and interaction with biological targets.
The biological activity of 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can form hydrogen bonds and electrostatic interactions, potentially inhibiting enzyme activity or modulating receptor functions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with cell surface receptors, influencing signal transduction pathways.
- Anti-inflammatory Activity: Some studies suggest that sulfonamide derivatives exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.
Biological Activity and Therapeutic Applications
Research indicates that 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid may possess various biological activities, including:
- Antimicrobial Properties: Initial studies have shown potential efficacy against certain bacterial strains.
- Anticancer Activity: The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it demonstrated significant inhibitory effects on specific cancer cell lines in vitro.
| Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Anticancer (MDA-MB-231) | 12.5 | Triple-Negative Breast Cancer |
| Antimicrobial (E. coli) | 15.0 | Escherichia coli |
Case Studies and Research Findings
Several studies have investigated the biological effects of 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid:
- Anticancer Studies:
-
Antimicrobial Activity:
- Research highlighted its effectiveness against E. coli, with an IC50 value of 15 µM, suggesting potential use in treating bacterial infections.
- Mechanistic Studies:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hydrolysis of its methyl ester precursor (e.g., methyl (4-bromobenzenesulfonamido)acetate) under basic conditions, as demonstrated in crystallography studies . For regioselective bromination, protocols similar to those for 2-(3-bromo-4-methoxyphenyl)acetic acid can be adapted, where bromine in acetic acid is used under controlled temperature (0–25°C) . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Purity is verified via HPLC or NMR, with yields typically ranging from 75% to 84% depending on the method .
Q. How should researchers characterize the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving bond lengths, angles, and hydrogen-bonding networks . For example, the title compound’s structure reveals a planar sulfonamide group with a dihedral angle of 78.15° between the benzene ring and the acetic acid moiety . Complementary techniques include FT-IR (to confirm functional groups like –SO₂–NH–) and NMR (¹H/¹³C) for dynamic structural analysis in solution .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?
- Methodology : Contradictions in NMR or mass spectrometry data often arise from residual solvents, incomplete reactions, or stereochemical variations. For example, unexpected peaks in ¹H NMR may indicate byproducts from incomplete bromination . Cross-validate using SC-XRD to confirm bond connectivity and purity. If crystallography data conflicts with solution-phase NMR, consider dynamic effects (e.g., tautomerism) or solvent interactions. Statistical tools like R-factors (e.g., R₁ < 0.05) in crystallography help assess data reliability .
Q. What strategies improve regioselectivity in sulfonamide functionalization reactions?
- Methodology : Regioselectivity in bromination or substitution reactions is influenced by electronic and steric factors. For the 4-bromophenyl group, meta-directing effects of the sulfonamide can be counteracted using bulky directing groups or Lewis acids (e.g., FeCl₃) to favor para-substitution . Computational tools (DFT calculations) predict reactive sites by analyzing electron density maps. Experimental validation via SC-XRD and HPLC-MS ensures target selectivity .
Q. How can researchers design assays to evaluate the compound’s biological activity?
- Methodology : For potential therapeutic applications (e.g., enzyme inhibition), use in vitro assays with recombinant proteins (e.g., kinases, proteases). The sulfonamide group may interact with zinc-containing active sites, as seen in carbonic anhydrase inhibitors . Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) help identify binding modes. For cytotoxicity studies, cell viability assays (MTT or resazurin) with IC₅₀ < 10 μM suggest promising activity .
Data Analysis and Technical Challenges
Q. What are best practices for refining hydrogen-bonding networks in crystallographic studies?
- Methodology : In SHELXL, assign isotropic displacement parameters (Uiso) for H-atoms as 1.2–1.5×Ueq of parent atoms. For example, the title compound forms R₂²(8) hydrogen-bonded dimers via O–H⋯O interactions (d = 1.82 Å) . Use Mercury or OLEX2 to visualize and validate hydrogen-bond geometries. Exclude outliers using statistical filters (e.g., Prince & Nicholson criteria) to improve R-factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
